molecular formula C20H15ClN4O2 B259014 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No. B259014
M. Wt: 378.8 g/mol
InChI Key: BRCFPDFPZPUQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide, also known as CMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and amyloid-beta peptide formation. 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and are overexpressed in many cancer cells. Additionally, 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has been found to inhibit the activity of beta-secretase, which is an enzyme that is involved in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide are still being studied, but it has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has been found to reduce the formation of amyloid-beta peptides in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is its potent antitumor activity against various cancer cell lines. Additionally, 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has shown promising results in the treatment of Alzheimer's disease. However, one limitation of 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is its potential toxicity, as it has been found to induce liver damage in animal models.

Future Directions

There are several future directions for the study of 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide. One area of research could be the development of more potent and selective HDAC inhibitors based on the structure of 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide. Additionally, further studies could be conducted to investigate the potential use of 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide in combination with other chemotherapeutic agents for the treatment of cancer. Furthermore, the development of 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide analogs with reduced toxicity could be explored for the treatment of Alzheimer's disease.

Synthesis Methods

The synthesis of 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 2-phenyl-2H-benzotriazole-5-amine in the presence of a base. The product is then purified using column chromatography to obtain pure 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide.

Scientific Research Applications

3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. Additionally, 3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide has shown promising results in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta peptides, which are the main component of amyloid plaques that are characteristic of Alzheimer's disease.

properties

Product Name

3-chloro-4-methoxy-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C20H15ClN4O2/c1-27-19-10-7-13(11-16(19)21)20(26)22-14-8-9-17-18(12-14)24-25(23-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,26)

InChI Key

BRCFPDFPZPUQCB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)Cl

Origin of Product

United States

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